2,2-Difluorocyclooctan-1-amine hydrochloride

Description

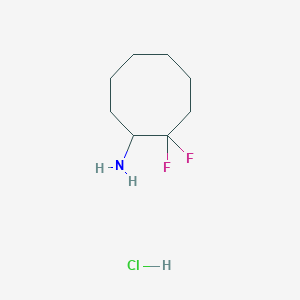

2,2-Difluorocyclooctan-1-amine hydrochloride is a fluorinated cyclic amine hydrochloride salt characterized by an eight-membered cyclooctane ring with two fluorine atoms at the 2-position and a primary amine group at the 1-position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and chemical research applications. Fluorine substituents are known to influence electronic properties, metabolic stability, and lipophilicity, which are critical for drug design .

Properties

IUPAC Name |

2,2-difluorocyclooctan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15F2N.ClH/c9-8(10)6-4-2-1-3-5-7(8)11;/h7H,1-6,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJKRQVWGEOUPCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(C(CC1)N)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluorocyclooctan-1-amine hydrochloride typically involves the fluorination of cyclooctane derivatives. One common method is the reaction of cyclooctanone with diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The resulting 2,2-difluorocyclooctanone is then reduced to 2,2-difluorocyclooctanol, which is subsequently converted to 2,2-difluorocyclooctan-1-amine through amination reactions. Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluorocyclooctan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it back to cyclooctane derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include difluorinated ketones, carboxylic acids, and various substituted amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2-Difluorocyclooctan-1-amine hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Difluorocyclooctan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and stability, leading to more effective interactions. The amine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural differences and inferred properties between 2,2-Difluorocyclooctan-1-amine hydrochloride and analogous compounds:

Functional and Pharmacological Insights

- Fluorine Effects: Fluorination at the 2-position in cyclooctane (target compound) vs.

- Ring Size and Rigidity : The bicyclo[2.2.2]octane system (CID 53429222) introduces conformational rigidity, which may enhance binding specificity in biological targets compared to the flexible cyclooctane .

- Solubility and Stability : Hydrochloride salts (e.g., 2-FDCK in ) generally improve aqueous solubility. However, cyclopropane derivatives (2031258-87-2) may exhibit instability under physiological conditions due to ring strain .

- Biological Activity : Fluorinated arylcyclohexylamines (e.g., 2-FDCK in ) are studied for neuropharmacological effects, suggesting that fluorinated cyclic amines may interact with NMDA receptors. The larger cyclooctane ring in the target compound could modulate blood-brain barrier penetration .

Biological Activity

2,2-Difluorocyclooctan-1-amine hydrochloride (CAS No. 75149-51-8) is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, supported by data tables, case studies, and extensive research findings.

Chemical Structure and Properties

This compound is characterized by a cyclooctane ring with two fluorine atoms and an amine functional group. Its molecular formula is C₈H₁₃ClF₂N, and it has a molecular weight of 195.65 g/mol. The presence of fluorine atoms may enhance its lipophilicity and influence its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound is an area of ongoing research. Preliminary studies suggest that it may exhibit several pharmacological properties:

- Antimicrobial Activity : Early investigations indicate potential antibacterial effects against various strains, although comprehensive studies are required to establish efficacy.

- Anti-inflammatory Properties : Research suggests possible modulation of inflammatory pathways, which could be beneficial in treating inflammatory diseases.

- CNS Activity : Given its amine structure, there is speculation about its effects on the central nervous system (CNS), potentially influencing neurotransmitter systems.

Understanding the mechanism of action for this compound is crucial for elucidating its therapeutic potential. The compound may interact with specific receptors or enzymes involved in key biological processes:

- Enzyme Inhibition : It may inhibit enzymes that play roles in inflammation or microbial metabolism.

- Receptor Interaction : The compound could bind to neurotransmitter receptors, influencing CNS activity.

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.